3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide
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Description
3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C25H19ClFN5O3S and its molecular weight is 523.97. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-HIV Activities
Benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These compounds were prepared through chlorosulfonation and screened in vitro, showing promising results in accordance with their structure-activity relationship (SAR) (Iqbal et al., 2006).
Antitumor Activity
Several studies have synthesized and evaluated benzenesulfonamide derivatives for their in vitro antitumor activities. For instance, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown significant activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating their potential as anticancer agents (Sławiński & Brzozowski, 2006).
COX-2 Inhibition for Anti-inflammatory Applications
The selective inhibition of cyclooxygenase-2 (COX-2) has been a target for the development of anti-inflammatory agents. Studies involving 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have identified potent and highly selective COX-2 inhibitors, such as JTE-522, which is currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN5O3S/c1-16-3-2-4-18(11-16)24-29-25(35-30-24)23-14-32(15-28-23)13-17-5-7-19(8-6-17)31-36(33,34)20-9-10-22(27)21(26)12-20/h2-12,14-15,31H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGKSHBOCANTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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